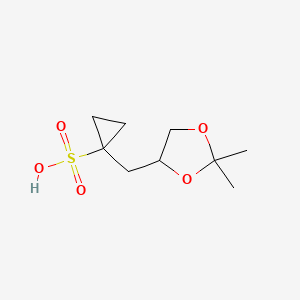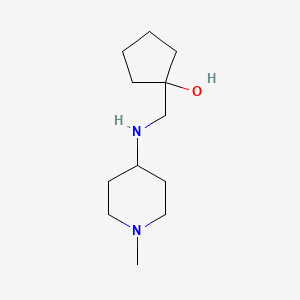![molecular formula C13H24N2O3 B12992095 tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate](/img/structure/B12992095.png)
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen or oxygen. The structure of this compound includes a seven-membered ring fused with a five-membered ring, incorporating both nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate typically involves the reaction of N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal . This reaction forms the fused ring structure characteristic of the compound. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives.
Applications De Recherche Scientifique
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparaison Avec Des Composés Similaires
tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate can be compared to other heterocyclic compounds such as oxazolines and oxazines. These compounds share similar ring structures but differ in the arrangement of atoms and functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl 3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[3,2-c]azepine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-5-4-6-14-9-10(11)15/h10-11,14H,4-9H2,1-3H3 |
Clé InChI |
HJRPVTPZNLXFRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC2C1CNCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12992017.png)

![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)
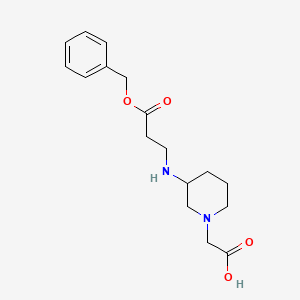
![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
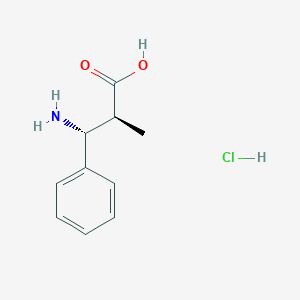

![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
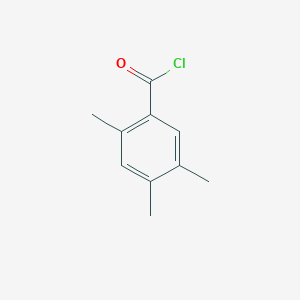
![Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12992073.png)
